molecular formula C22H22O3 B14399871 2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol CAS No. 89550-59-4

2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol

Cat. No.: B14399871
CAS No.: 89550-59-4
M. Wt: 334.4 g/mol
InChI Key: SZOGTVLRBKMHPG-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is a complex organic compound with a unique structure that includes two phenol groups connected by a hydroxy-substituted phenylene and ethane-diyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol typically involves multi-step organic reactions. One common method includes the reaction of a hydroxy-substituted phenylene with ethane-1,1-diyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is unique due to its complex structure, which includes multiple phenol groups and a hydroxy-substituted phenylene linkage

Properties

CAS No.

89550-59-4

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

2,6-bis[1-(2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C22H22O3/c1-14(16-8-3-5-12-20(16)23)18-10-7-11-19(22(18)25)15(2)17-9-4-6-13-21(17)24/h3-15,23-25H,1-2H3

InChI Key

SZOGTVLRBKMHPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(C)C2=CC=CC=C2O)O)C3=CC=CC=C3O

Origin of Product

United States

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